2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-N-(4-fluoro-2-methylphenyl)acetamide
Description
The compound “2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-N-(4-fluoro-2-methylphenyl)acetamide” is an organic molecule that contains a bicyclic heptane structure, an amine group, and an acetamide group attached to a fluoromethylphenyl group. The bicyclic heptane structure is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a bicyclic heptane ring system, which is a common structural motif in many natural products and pharmaceuticals. The presence of the amine and acetamide groups suggests that this compound may exhibit basic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups present in the molecule. The amine group could participate in acid-base reactions, and the acetamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and acetamide could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
2-[[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]amino]-N-(4-fluoro-2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-10-6-13(17)4-5-14(10)19-16(20)9-18-15-8-11-2-3-12(15)7-11/h4-6,11-12,15,18H,2-3,7-9H2,1H3,(H,19,20)/t11-,12+,15+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJJQEDJTAPCKI-YWPYICTPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CNC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN[C@@H]2C[C@H]3CC[C@@H]2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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